2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Overview
Description
Lansoprazole impurity
Mechanism of Action
Target of Action
Des(trifluoroethyl) Lansoprazole Sulfide, also known as 2-[(1H-Benzo[d]imidazol-2-ylthio)methyl]-3-methyl-4-hydroxypyridine, is a derivative of Lansoprazole . Lansoprazole is a proton pump inhibitor (PPI) . The primary target of this compound is the gastric H,K-ATPase pump , which is responsible for the final step in the production of gastric acid.
Mode of Action
The compound works by inhibiting the gastric H,K-ATPase pump . This inhibition reduces gastric acid secretion, making it effective at promoting healing in ulcerative diseases, treating gastroesophageal reflux disease (GERD), and other pathologies caused by excessive acid secretion .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of acid production in the stomach, leading to an increase in gastric pH and a reduction in pepsin activity. The overall effect is a decrease in gastric acidity, which can promote the healing of gastric ulcers and relieve symptoms of GERD .
Pharmacokinetics
Lansoprazole is well absorbed in the stomach and is extensively metabolized in the liver
Result of Action
The result of the action of Des(trifluoroethyl) Lansoprazole Sulfide is a reduction in gastric acid secretion. This can lead to the healing of gastric ulcers, relief from GERD symptoms, and the management of other conditions related to excessive acid secretion .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUITAYVZUVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597493 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-97-1 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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